N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide
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Description
N-(4-ethoxyphenyl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H23N5O2S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
One study discusses the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, highlighting the methodologies that could be applied to similar complex compounds for studying their metabolism and mode of action through radiolabeling techniques (Latli & Casida, 1995).
Synthesis and Antimicrobial Activity
Another research focus is on the chemoselective acetylation of aminophenols, leading to intermediates for antimalarial drugs. This process, involving various acyl donors and conditions, could be relevant for synthesizing derivatives of the compound and evaluating their biological activities (Magadum & Yadav, 2018).
Enzyme Inhibitory and Molecular Docking Studies
Further, compounds with structural similarities have been synthesized and evaluated for their enzyme inhibitory activities against various enzymes, incorporating molecular docking studies to predict interaction mechanisms. Such studies suggest potential pharmacological applications and offer insights into designing molecules with desired biological activities (Virk et al., 2018).
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-3-27-21(18-13-23-19-8-6-5-7-17(18)19)25-26-22(27)30-14-20(28)24-15-9-11-16(12-10-15)29-4-2/h5-13,23H,3-4,14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUMAERUBMYOFAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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